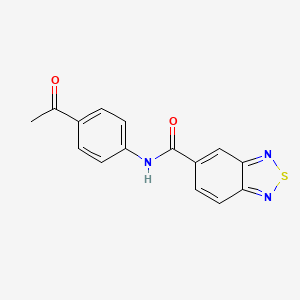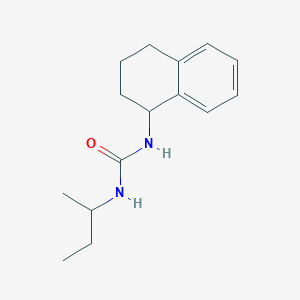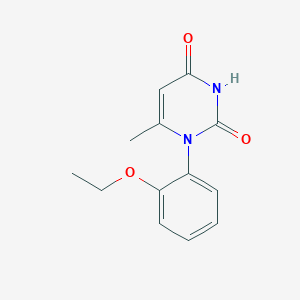![molecular formula C24H27ClN2O3 B4854956 1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine](/img/structure/B4854956.png)
1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine
説明
1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP belongs to the class of piperidine compounds and is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in learning, memory, and synaptic plasticity. The use of CPP in research has provided valuable insights into the mechanisms underlying these processes.
作用機序
CPP exerts its effects by binding to the 1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine receptor and blocking the flow of calcium ions into the cell. This leads to the inhibition of LTP and the disruption of synaptic plasticity. The 1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine receptor is also involved in the regulation of neuronal survival and cell death. CPP has been shown to protect neurons from excitotoxicity, a process that can lead to cell death.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. CPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the survival and growth of neurons.
実験室実験の利点と制限
One of the main advantages of using CPP in lab experiments is its potency and specificity. CPP is a highly selective inhibitor of the 1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine receptor and does not affect other receptors or ion channels. This makes it an ideal tool for studying the role of the 1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine receptor in various physiological and pathological processes. However, one of the limitations of using CPP is its non-specific binding to other proteins and molecules in the brain. This can lead to off-target effects and limit the interpretation of the results.
将来の方向性
There are several future directions for the use of CPP in scientific research. One area of interest is the role of the 1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine receptor in the regulation of pain and analgesia. CPP has been shown to have analgesic effects in animal models, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the use of CPP as a therapeutic agent for neurodegenerative diseases. CPP has been shown to protect neurons from excitotoxicity and may have potential as a neuroprotective agent. Finally, the development of more specific and potent 1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine receptor inhibitors may lead to the discovery of new therapeutic targets for a variety of neurological and psychiatric disorders.
科学的研究の応用
CPP has been extensively used in scientific research to study the role of the 1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine receptor in learning and memory. Studies have shown that CPP can block the 1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine receptor and disrupt long-term potentiation (LTP), a process that is essential for the formation of new memories. CPP has also been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-di(piperidin-1-yl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O3/c25-19-9-7-18(8-10-19)22-12-11-20(30-22)17-21(23(28)26-13-3-1-4-14-26)24(29)27-15-5-2-6-16-27/h7-12,17H,1-6,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIWLRRKIIFKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-1,3-di(piperidin-1-yl)propane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4854894.png)

![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4854904.png)
![N-(5-chloro-2-methylphenyl)-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4854911.png)
![N-(4-chlorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4854919.png)
![4-ethyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4854921.png)
![N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4854932.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4854935.png)


![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)

![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4854960.png)